molecular formula CH2F3NO2S B151150 Trifluoromethanesulfonamide CAS No. 421-85-2

Trifluoromethanesulfonamide

Cat. No. B151150
CAS RN: 421-85-2
M. Wt: 149.09 g/mol
InChI Key: KAKQVSNHTBLJCH-UHFFFAOYSA-N
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Description

Trifluoromethanesulfonamide and its derivatives are a class of compounds that have been extensively studied due to their unique chemical properties and potential applications in various fields of chemistry. These compounds are characterized by the presence of a trifluoromethanesulfonyl group, which imparts high reactivity and stability to the molecules.

Synthesis Analysis

The synthesis of this compound derivatives can be achieved through various methods. For instance, trifluoromethanesulfonyl hypofluorite (CF3SO2OF) was synthesized by reacting fluorosulfuryl hypofluorite (FSO2OF) with cesium trifluoromethanesulfonate, showcasing the reactivity of trifluoromethanesulfonate in forming new compounds . Additionally, lanthanide(III) trifluoromethanesulfonates, such as Yb(OTf)3, Nd(OTf)3, and Gd(OTf)3, have been used as catalysts in the synthesis of β-amino alcohols through the aminolysis of 1,2-epoxides .

Molecular Structure Analysis

The molecular structure of this compound derivatives has been elucidated using various techniques. For example, the gas-phase structure of methyl trifluoromethanesulfonate was investigated using gas electron diffraction and quantum chemical calculations, revealing a gauche conformation . Similarly, the crystal and molecular structures of bis((trifluoromethyl)sulfonyl)amine and related compounds were reported, providing insights into the electron delocalization and bond lengths within these molecules .

Chemical Reactions Analysis

This compound derivatives participate in a variety of chemical reactions. Scandium trifluoromethanesulfonate has been shown to be an extremely active Lewis acid catalyst in acylation reactions . Trifluoromethanesulfonic acid itself is capable of catalyzing the isomerization of kinetic enol derivatives to their thermodynamically favored isomers . These reactions highlight the versatility of this compound derivatives as reagents and catalysts in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are remarkable. For instance, trifluoromethanesulfonyl hypofluorite has a melting point of -87°C and an extrapolated boiling point of 0°C, with its hydrolysis and thermal decomposition pathways providing valuable information about its stability and reactivity . The conformational properties of fluorocarbonyl trifluoromethanesulfonate in both gaseous and condensed phases have been studied, revealing the existence of trans and gauche conformers .

Scientific Research Applications

Catalytic Applications

Trifluoromethanesulfonic acid, a derivative of trifluoromethanesulfonamide, is an excellent catalyst for cyclisation reactions, particularly in the formation of pyrrolidines and homopiperidines from homoallylic sulfonamides. Its efficiency in catalyzing the formation of polycyclic systems has been noted in research (Haskins & Knight, 2002).

Synthesis and Applications

This compound, also known as triflamide, finds wide application in organic reactions due to its unique properties like high NH-acidity and strong electron-withdrawing nature. It plays a significant role in various organic reactions, including cycloaddition, Friedel–Crafts reactions, and C-amination, contributing to the synthesis of valuable compounds in organic chemistry, medicine, and agriculture (Moskalik & Astakhova, 2022).

Lewis Acid Catalysis

Scandium trifluoromethanesulfonate, another derivative, is recognized for its remarkably high catalytic activity, especially in the acylation of alcohols with acid anhydrides and esterification processes. This catalyst is particularly effective in selective macrolactonization of omega-hydroxy carboxylic acids, demonstrating its potential in various organic synthesis applications (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).

Spectroscopic Study

This compound has been studied using infrared and Raman techniques. These studies, supported by ab initio calculations, help in understanding the molecular structure and vibrational modes, which are crucial for its application in various chemical processes (Fernández, Altabef, Fantoni, & Varetti, 1997).

Vinyl and Aryl Triflates Synthesis

Vinyl and aryl trifluoromethanesulfonates, derived from this compound, are used extensively due to their ease of preparation and application in cross-coupling reactions. These compounds are superior in regio- and diastereoselectivity compared to halides, highlighting their importance in natural product synthesis and various deoxygenation procedures (Ritter, 1993).

Formation and Structure of Heterocycles

This compound is also essential in forming heterocycles through condensation with carbonyl compounds. Its high NH-acidity makes it an interesting subject for studying the structure and stereodynamic behavior of the resulting heterocycles, which have implications in synthetic organic chemistry (Shainyan & Meshcheryakov, 2009).

Mechanism of Action

Target of Action

Trifluoromethanesulfonamide, also known as triflamide, is a versatile building block for the synthesis of various organic compounds . It is a potent nucleophilic reagent that can undergo substitution reactions with various electrophiles, such as alkyl halides, aryl halides, and carbonyl compounds . It has been widely employed as efficient electrophiles, as an exceptional catalyst, or as an additive in numerous reactions .

Mode of Action

This compound can undergo reaction with paraformaldehyde either in sulfuric acid to give the corresponding open chain and cyclic condensation products or in ethyl acetate to give the corresponding oxy-methylated products . The motive for such wide utility is related to its high acidity, lipophilicity, catalytic activity, and its outstanding chemical properties .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to its role as a nucleophilic reagent. It participates in substitution reactions with various electrophiles, affecting the pathways these compounds are involved in . For example, it has been used in the oxidative sulfamidation of several alkenes .

Pharmacokinetics

Its high acidity and lipophilicity suggest that it may have good bioavailability .

Result of Action

The result of this compound’s action is the formation of new compounds through substitution reactions. For example, it can react with paraformaldehyde to produce open chain and cyclic condensation products . In another example, this compound reacted with fullerene C60 to give N-(trifluoromethanesulfonyl) aza[60]fulleroid as the only product .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of other reactants and the reaction conditions. For instance, the reaction with paraformaldehyde can occur either in sulfuric acid or in ethyl acetate, leading to different products . Furthermore, it has been shown to be an effective chemical male gametocide on sorghum under field conditions .

Safety and Hazards

Trifluoromethanesulfonamide is a hazardous substance that can cause skin and eye irritation, respiratory distress, and central nervous system depression . It is also toxic to aquatic organisms and can accumulate in the environment . Therefore, it should be handled with proper protective equipment and disposed of according to local regulations .

Future Directions

The future directions of Trifluoromethanesulfonamide are not well-documented in the available literature .

properties

IUPAC Name

trifluoromethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2F3NO2S/c2-1(3,4)8(5,6)7/h(H2,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAKQVSNHTBLJCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10194944
Record name Trifluoromethylsulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10194944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

421-85-2
Record name 1,1,1-Trifluoromethanesulfonamide
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trifluoromethylsulfonamide
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Record name Trifluoromethylsulfonamide
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Record name Trifluoromethanesulfonamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of triflamide?

A1: The molecular formula of triflamide is CF3SO2NH2, and its molecular weight is 163.13 g/mol.

Q2: Are there any unique structural features in triflamide?

A2: Yes, triflamide features a highly electron-withdrawing trifluoromethyl (CF3) group. This significantly increases the acidity of the sulfonamide (SO2NH2) proton compared to non-fluorinated sulfonamides. [, ]

Q3: How does the structure of triflamide relate to its high acidity?

A3: The strong electron-withdrawing nature of the CF3 group stabilizes the negative charge on the nitrogen atom of the deprotonated sulfonamide (SO2NH-), resulting in enhanced acidity. [, ]

Q4: What is the thermal stability of triflamide?

A4: Trifluoromethanesulfonamide derivatives, incorporated into styrenic block copolymers for solid-state electrolytes, demonstrated thermal stability exceeding 300°C. []

Q5: How does triflamide behave in oxidative sulfamidation reactions compared to non-fluorinated sulfonamides?

A5: Triflamide shows a distinct reactivity in oxidative sulfamidation reactions compared to non-fluorinated sulfonamides. While the latter often leads to aziridine formation, triflamide primarily yields bis-triflamidation products. This difference can be attributed to the higher iodinating activity of the intermediate N,N-diiodotriflamide (CF3SO2NI2). []

Q6: Can triflamide derivatives act as chiral ligands in asymmetric synthesis?

A6: Yes, chiral triflamide derivatives, such as those derived from (R)-(+)-1,1′-binaphthyl-2,2′-diamine, have been successfully employed as ligands in titanium(IV) alkoxide-promoted asymmetric addition reactions of diethylzinc to aldehydes, yielding chiral secondary alcohols. []

Q7: What role does triflamide play in Diels-Alder reactions?

A7: Magnesium complexes incorporating chiral triflamide derivatives can catalyze Diels-Alder reactions with high enantioselectivity. Interestingly, the nature of the substituent on the triflamide moiety significantly influences the enantiofacial selectivity of the reaction. []

Q8: How do triflamide derivatives contribute to organic synthesis?

A8: Triflamide derivatives have been utilized in various organic reactions, including the ring-opening of alkoxycarbonyl oxiranes to synthesize α-hydroxy-β-triflamido carboxylic esters. [] They are also involved in the formation of thiochromanes via visible-light-mediated intramolecular C(sp3)-H bond arylation. []

Q9: Can triflamide be used in the development of chemical hybridizing agents?

A9: Research shows that triflamide can induce male sterility in sorghum when applied at specific dosages and timings, demonstrating its potential as a chemical hybridizing agent in plant breeding. []

Q10: How have computational methods been used to study triflamide?

A10: Density functional theory (DFT) calculations have been employed to investigate the stereoselectivity of Michael addition reactions catalyzed by pyrrolidine this compound, highlighting the role of hydrogen bonding in these reactions. [] Moreover, molecular modeling studies have helped elucidate the binding mode of triflamide-based inhibitors to cytochrome P450 enzymes like CYP2C9. []

Q11: How does changing the sulfonamide group in pyridinic analogs of nimesulide affect their activity as COX-2 inhibitors?

A11: Replacing the methanesulfonamide moiety in pyridinic analogs of nimesulide with a this compound group significantly enhances their inhibitory activity against COX enzymes, suggesting a key role of the trifluoromethyl group in binding to the enzyme active site. [, ]

Q12: Are there challenges related to the stability of triflamide in certain applications?

A12: While triflamide is generally stable, its derivatives used in lithium battery electrolytes can decompose depending on the solvent environment. The electrophilicity and coordination ability of the solvent significantly influence the stability of the triflamide anion. []

Q13: What is known about the bioavailability of triflamide derivatives?

A13: Studies on the anticonvulsant N-(phenylacetyl)this compound (3a) revealed good oral bioavailability in mice, supporting the potential of triflamide derivatives for systemic drug development. []

Q14: Can triflamide derivatives penetrate the blood-retinal barrier after topical application?

A14: Research suggests that topically applied triflamide and its derivatives do not reach the retina in therapeutically relevant amounts, indicating limited penetration across the blood-retinal barrier. []

Q15: How effective are triflamide derivatives as γ-secretase inhibitors?

A15: The triflamide derivative N-[cis-4-[(4-chlorophenyl)sulfonyl]-4-(2,5-difluorophenyl)cyclohexyl]-1,1,1-trifluoromethanesulfonamide (MRK-560) exhibited potent γ-secretase inhibitory activity in preclinical models. Oral administration of MRK-560 effectively reduced amyloid-beta (Aβ) levels in the brain and cerebrospinal fluid of rats and attenuated amyloid plaque deposition in Tg2576 mice, highlighting its potential for treating Alzheimer’s disease. [, ]

Q16: Do triflamide derivatives show anti-inflammatory properties?

A16: Several triflamide derivatives, particularly pyridinic analogs of nimesulide, demonstrate potent anti-inflammatory activity in the carrageenan-induced rat paw edema model, comparable to the reference drug nimesulide. []

Q17: What analytical techniques are used to characterize triflamide and its derivatives?

A17: Various analytical techniques, including X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS), have been employed to elucidate the structure and properties of triflamide and its derivatives. [, ]

Q18: What is the environmental impact of triflamide?

A18: Limited information is available regarding the environmental fate and effects of triflamide. Further research is needed to assess its ecotoxicological profile and potential for bioaccumulation.

Q19: Are there any viable alternatives to triflamide in its various applications?

A19: The selection of alternatives depends on the specific application. For instance, in the context of lithium battery electrolytes, other anions like bis(fluorosulfonyl)imide (FSI) are being explored as potential substitutes for triflamide. []

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